4-Bromo-1-(tert-butyldimethylsilyl)indole
Overview
Description
4-Bromo-1-(tert-butyldimethylsilyl)indole is a synthetic organic compound with the molecular formula C14H20BrNSi. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of a bromine atom at the 4-position and a tert-butyldimethylsilyl group at the 1-position of the indole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is crucial to understand these pathways to elucidate the compound’s downstream effects .
Pharmacokinetics
These properties are essential to understand the compound’s bioavailability .
Preparation Methods
The synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)indole typically involves the following steps:
Formation of 1-(tert-butyldimethylsilyl)indole: Indole is first reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form 1-(tert-butyldimethylsilyl)indole.
Chemical Reactions Analysis
4-Bromo-1-(tert-butyldimethylsilyl)indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents under suitable conditions.
Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding indole.
Common reagents used in these reactions include N-bromosuccinimide for bromination, tert-butyllithium for lithiation, and tetra-n-butylammonium fluoride for deprotection. Major products formed from these reactions depend on the specific nucleophiles or electrophiles used.
Scientific Research Applications
4-Bromo-1-(tert-butyldimethylsilyl)indole has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.
Proteomics Research: It is employed in the study of protein-ligand interactions and the development of proteomics tools.
Comparison with Similar Compounds
4-Bromo-1-(tert-butyldimethylsilyl)indole can be compared with other similar compounds such as:
5-Bromo-1-(tert-butyldimethylsilyl)indole: This compound has the bromine atom at the 5-position instead of the 4-position, leading to different reactivity and applications.
1-(tert-Butyldimethylsilyl)indole: Lacks the bromine atom, making it less reactive in substitution reactions but useful as a protecting group for indole synthesis.
4-Bromoindole: Lacks the tert-butyldimethylsilyl group, making it more reactive but less sterically hindered.
The uniqueness of this compound lies in its combination of the bromine atom and the tert-butyldimethylsilyl group, which provides a balance of reactivity and stability for various synthetic applications.
Properties
IUPAC Name |
(4-bromoindol-1-yl)-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHHTJMKYUPWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376830 | |
Record name | 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193694-04-1 | |
Record name | 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 193694-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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